molecular formula C16H14Br2N2O2 B390012 N,N'-bis(2-bromophenyl)butanediamide

N,N'-bis(2-bromophenyl)butanediamide

Cat. No.: B390012
M. Wt: 426.1g/mol
InChI Key: LBTYXFSDVGZBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(2-bromophenyl)butanediamide is a symmetric diamide compound featuring two 2-bromophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Bromine’s electronegativity and polarizability may enhance halogen bonding or alter solubility compared to other substituents.

Properties

Molecular Formula

C16H14Br2N2O2

Molecular Weight

426.1g/mol

IUPAC Name

N,N'-bis(2-bromophenyl)butanediamide

InChI

InChI=1S/C16H14Br2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI Key

LBTYXFSDVGZBMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Br)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Substituent Effects

  • N,N'-Bis(2-hydroxyphenyl)butanediamide : Structure: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, β = 90.58°. Key Differences: The hydroxyl groups enable hydrogen bonding, leading to tighter crystal packing compared to brominated analogs. Bromine’s larger atomic radius (1.85 Å vs. oxygen’s 0.66 Å) and lower hydrogen-bonding propensity would reduce crystallinity and increase hydrophobicity.
  • N,N'-Bis(3,4-dichlorophenyl)butanediamide :
    • Activity : Exhibits antimycobacterial activity against Mycobacterium tuberculosis and inhibits oxygen evolution in spinach chloroplasts.
    • Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilic interactions, whereas bromine’s polarizability may favor halogen bonding in biological targets.

b. Chain Length and Lipophilicity

  • Studies on N,N'-bis(aryl)alkanediamides show that increasing the alkanediamide chain length (e.g., ethanediamide vs. butanediamide) reduces antimycobacterial activity due to decreased aqueous solubility . For N,N'-bis(2-bromophenyl)butanediamide, the butanediamide chain may balance lipophilicity and solubility better than shorter chains.

Hypothetical Activity of this compound :

  • Antimycobacterial Potential: Bromine’s halogen bonding capability could enhance interactions with bacterial targets, similar to chlorine in dichlorophenyl analogs .
  • Herbicidal Activity : Analogous to N,N'-substituted 2-halobutanediamides (e.g., chloro derivatives act as herbicides) , brominated variants may exhibit enhanced persistence due to slower degradation.
Solubility and Physicochemical Properties
Compound Aqueous Solubility LogP (Predicted) Notes
N,N'-Bis(2-hydroxyphenyl)butanediamide Moderate ~1.5 Enhanced by H-bonding .
N,N'-Bis(3,4-dichlorophenyl)butanediamide Low ~3.8 Lipophilicity limits bioavailability .
This compound Very Low ~4.2 Bromine increases LogP and reduces solubility.

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